1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and an o-tolyl group
Mechanism of Action
Target of Action
The primary targets of (4-(Thiophen-2-yl)piperidin-1-yl)(o-tolyl)methanone are currently unknown. This compound contains a piperidine nucleus, which is a common feature in many pharmaceutical drugs . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound interacts with its targets in a way that modulates their function, leading to therapeutic effects
Biochemical Pathways
Piperidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structural features
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is first functionalized with a thiophene group through a nucleophilic substitution reaction.
Addition of o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of advanced polymers, coatings, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
(4-(Thiophen-2-yl)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(4-(Thiophen-2-yl)piperidin-1-yl)(m-tolyl)methanone: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
(4-(Furan-2-yl)piperidin-1-yl)(o-tolyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the thiophene and o-tolyl groups in 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-methylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-5-2-3-6-15(13)17(19)18-10-8-14(9-11-18)16-7-4-12-20-16/h2-7,12,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBQQLFVWNTDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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